Gonyautoxins (GTXs) are a group of neurotoxins primarily associated with Paralytic Shellfish Poisoning (PSP), a condition characterized by acute paralytic symptoms resulting from the consumption of shellfish contaminated with these toxins. GTXs are known to bind reversibly to voltage-gated sodium channels on excitable cells, leading to the blockade of neuronal transmission. This unique mechanism of action has prompted research into potential therapeutic applications of GTXs, particularly in conditions where modulation of neuromuscular transmission could be beneficial.
The mechanism by which GTXs exert their effects is through the reversible binding to receptor sites on voltage-gated sodium channels on excitable cells, such as neurons and muscle fibers. This binding inhibits the normal influx of sodium ions during action potential generation, thereby blocking nerve impulse conduction. In a study on the neuromuscular transmission in frogs, GTXs were shown to cause a sudden disappearance of end plate potentials (EPPs) and action potentials (APs) in the sciatic-nerve sartorius-muscle preparation, with these effects being reversible upon the removal of the toxins from the preparation2. This indicates that GTXs can suppress impulse conduction along motor nerves and inhibit neuromuscular transmission.
GTXs have been explored for their therapeutic potential in medical applications. One study demonstrated the ability of the gonyautoxin 2/3 epimers to reduce anal tone by relaxing the anal sphincters in healthy adults. This was evidenced by a significant decrease in anal maximal voluntary contraction pressure, as measured by anorectal manometry, and the abolition of muscle activity as shown by electromyography1. This finding suggests a potential use for GTXs in treating conditions like chronic anal fissure, where increased anal tone contributes to pain and impaired healing. Indeed, another study reported the safe and effective use of gonyautoxin in healing acute and chronic anal fissures, with increased frequency of toxin injection showing better efficacy4.
In cardiovascular research, the effects of GTXs on the cardiovascular system were investigated in rabbits. Intravenous administration of GTXs induced transient arrhythmia and hypotension, with prolongation of P-R and QRS intervals on the electrocardiogram (ECG), which could lead to ventricular tachycardia, fibrillation, and flutter3. These findings highlight the potential cardiovascular risks associated with GTX exposure but also open avenues for research into the use of GTXs as a tool to study arrhythmogenesis and cardiovascular responses.
CAS No.: 40627-96-1
CAS No.: 923-02-4
CAS No.: 279-27-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 10296-29-4